3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine
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Overview
Description
3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine is a chemical compound characterized by the presence of a dichlorophenyl group and a hydrazinyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antileishmanial and antimalarial activities.
Materials Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound interacts with the enzyme trypanothione reductase, inhibiting its function and leading to the death of the parasite . The compound’s hydrazinyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Dimethylaminophenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its cytotoxic activity.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its neurotoxic potentials.
Uniqueness
3-(2,4-Dichlorophenyl)-6-hydrazinylpyridazine is unique due to its specific structural features, such as the presence of both dichlorophenyl and hydrazinyl groups, which contribute to its distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H8Cl2N4 |
---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
[6-(2,4-dichlorophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H8Cl2N4/c11-6-1-2-7(8(12)5-6)9-3-4-10(14-13)16-15-9/h1-5H,13H2,(H,14,16) |
InChI Key |
YTYONMMSNLKZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(C=C2)NN |
Origin of Product |
United States |
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